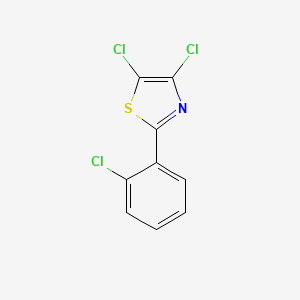

4,5-Dichloro-2-(2-chlorophenyl)thiazole

Description

BenchChem offers high-quality 4,5-Dichloro-2-(2-chlorophenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-(2-chlorophenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H4Cl3NS |

|---|---|

Molecular Weight |

264.6 g/mol |

IUPAC Name |

4,5-dichloro-2-(2-chlorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H4Cl3NS/c10-6-4-2-1-3-5(6)9-13-7(11)8(12)14-9/h1-4H |

InChI Key |

YCTKCZDUTIUQNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,5 Dichloro 2 2 Chlorophenyl Thiazole and Analogues

Classical and Modern Approaches to Thiazole (B1198619) Ring Synthesis

The thiazole ring is a cornerstone of many biologically active compounds, and its synthesis has been a subject of extensive research. The methodologies for its construction range from century-old name reactions to the use of highly reactive, specialized reagents.

Hantzsch Thiazole Synthesis and its Mechanistic Variants

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction provides a convergent and highly effective route to a wide variety of substituted thiazoles.

The versatility of the Hantzsch synthesis is one of its key strengths, allowing for the preparation of thiazoles with diverse substitution patterns by simply varying the starting α-haloketone and thioamide. Mechanistic variants have been developed to improve yields, shorten reaction times, and employ greener reaction conditions, including the use of microwave irradiation and environmentally benign solvents.

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thioureas

Building upon the principles of the Hantzsch synthesis, the reaction between α-halocarbonyl compounds and thioamides or thioureas remains a fundamental strategy for thiazole construction. The choice of the thio-component significantly influences the substituent at the 2-position of the resulting thiazole.

Using Thiourea (B124793): When thiourea is used as the thio-component, the reaction with an α-haloketone yields a 2-aminothiazole (B372263) derivative. This is a particularly common and robust variant of the Hantzsch synthesis due to the stability and low cost of thiourea.

Using Substituted Thioamides: Employing a substituted thioamide (R-CSNH₂) allows for the introduction of a variety of alkyl or aryl groups at the 2-position of the thiazole ring.

The reaction is generally high-yielding and tolerates a wide range of functional groups on both reaction partners, making it a cornerstone of heterocyclic synthesis.

| Reactant 1 | Reactant 2 | Product Type |

| α-Haloketone | Thioamide | 2,4- and/or 2,5- and/or 2,4,5-Substituted Thiazole |

| α-Haloketone | Thiourea | 2-Amino-4- and/or 5-Substituted Thiazole |

| α-Haloaldehyde | Thioamide | 2,4- and/or 2,5-Substituted Thiazole |

Utilization of 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel Salt) in Thiazole Synthesis

4,5-Dichloro-1,2,3-dithiazolium chloride, commonly known as Appel salt, is a highly reactive organosulfur compound. wikipedia.org It is prepared from the reaction of chloroacetonitrile (B46850) with disulfur (B1233692) dichloride. wikipedia.orgmdpi.com While it is a powerful reagent, its primary application is in the synthesis of 1,2,3-dithiazoles, another class of sulfur-nitrogen heterocycles. mdpi.comresearchgate.net

The direct and controlled synthesis of thiazoles using Appel salt as a primary building block is not a conventional or widely established method. Its high electrophilicity at the C-5 position typically leads to reactions with nucleophiles to form 5-substituted-4-chloro-1,2,3-dithiazoles. mdpi.com However, some studies have noted that under certain conditions, such as decomposition in the presence of moisture, Appel salt can yield a mixture of products that includes thiazole derivatives, specifically a thiazol-5-one. mdpi.com This pathway is generally considered a side reaction or a result of decomposition rather than a strategic synthetic route for preparing a broad range of thiazoles. Therefore, its utility in the targeted synthesis of compounds like 4,5-dichloro-2-(2-chlorophenyl)thiazole is limited.

Targeted Synthesis of 4,5-Dichloro-2-(2-chlorophenyl)thiazole

The synthesis of the specific molecule 4,5-dichloro-2-(2-chlorophenyl)thiazole presents unique challenges due to the presence of three chlorine atoms at specific positions on both the thiazole and phenyl rings. A plausible synthetic strategy would involve the initial formation of a 2-(2-chlorophenyl)thiazole (B12301565) core, followed by regioselective chlorination of the thiazole ring.

Design and Synthesis of Precursors with Phenyl and Halogen Substitutions

A logical retrosynthetic analysis based on the Hantzsch synthesis points to two key precursors required for the formation of the 2-(2-chlorophenyl)thiazole intermediate.

2-Chlorobenzothioamide : This precursor provides the 2-(2-chlorophenyl) moiety. It can be synthesized from the corresponding and readily available 2-chlorobenzamide. The transformation of an amide to a thioamide is a standard reaction, often accomplished using thiating agents. Common reagents for this purpose are Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). nih.gov

α-Halocarbonyl Synthon : A two-carbon electrophilic component is needed to form the C4-C5 bond of the thiazole ring. A suitable and simple reagent for this purpose is chloroacetaldehyde, which would react with 2-chlorobenzothioamide to yield the 2-(2-chlorophenyl)thiazole intermediate.

| Precursor | Starting Material | Synthetic Method |

| 2-Chlorobenzothioamide | 2-Chlorobenzamide | Thionation (e.g., with Lawesson's Reagent) |

| Chloroacetaldehyde | Commercially available | Used directly |

Regioselective Halogenation Strategies on Thiazole Ring and Phenyl Moiety

With the 2-(2-chlorophenyl)thiazole intermediate in hand, the final and most challenging step is the introduction of two chlorine atoms at the 4 and 5 positions of the thiazole ring. The reactivity of the thiazole ring towards electrophilic substitution must be carefully considered.

Electrophilic aromatic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position, which is the most electron-rich. pharmaguideline.com The C2 position is electron-deficient, while the C4 position is less reactive than C5. pharmaguideline.com Therefore, a direct one-step dichlorination to yield the 4,5-dichloro product is challenging and unlikely to be selective.

A strategic approach would likely involve a stepwise chlorination:

C5-Chlorination : The first chlorination would be expected to occur at the C5 position. This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The presence of the 2-aryl group can influence the reactivity but generally directs electrophiles to the 5-position.

C4-Chlorination : Introducing a chlorine atom at the C4 position of the now 5-chloro-2-(2-chlorophenyl)thiazole is more difficult. Direct electrophilic chlorination at this position is not favored. More advanced strategies might be required, such as:

Halogen-Dance Reaction : Under specific basic conditions, a halogen atom can migrate. However, this is often complex and may not be suitable.

Directed Metalation-Halogenation : A more plausible route involves deprotonation at the C4 position using a strong base (directed by a suitable group or under specific conditions), followed by quenching the resulting organometallic intermediate with a chlorine source like hexachloroethane (B51795) (C₂Cl₆).

Given the electronic properties of the thiazole ring, achieving the desired 4,5-dichloro substitution pattern requires a carefully planned, multi-step halogenation strategy rather than a simple, direct reaction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing reaction times and the formation of byproducts. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and the use of non-conventional energy sources like microwave or ultrasonic irradiation. mdpi.com

Solvent and Temperature: The choice of solvent can significantly influence reaction rates and yields. For Hantzsch-type syntheses, polar solvents like ethanol (B145695) are commonly employed. researchgate.net Studies on analogous syntheses have shown that elevating the temperature to reflux conditions can dramatically increase product yield compared to reactions run at room temperature. rsc.org

Catalysis: In many modern synthetic protocols, catalysts are employed to enhance efficiency. For the synthesis of new Hantzsch thiazole derivatives, silica-supported tungstosilicic acid has been used as a reusable, green catalyst. mdpi.com The optimization of this process involved screening various solvents and catalyst amounts to achieve excellent yields. mdpi.com For reactions involving C-H activation to arylate the thiazole ring, palladium and nickel catalysts are instrumental. rsc.org

Non-Conventional Methods: Microwave irradiation and ultrasonication have emerged as powerful tools for accelerating organic reactions. researchgate.netnih.gov Microwave-assisted Hantzsch synthesis has been shown to produce thiazole derivatives in excellent yields and high purity within minutes. researchgate.net Similarly, ultrasound-assisted synthesis can enhance reaction rates by increasing the surface area of reactants and facilitating bond cleavage, often leading to higher yields under milder conditions. nih.govnih.gov

The following table summarizes optimized conditions found in the literature for various thiazole syntheses, illustrating the impact of different parameters on reaction outcomes.

| Thiazole Derivative Type | Method | Catalyst/Reagent | Solvent | Temperature/Conditions | Yield | Reference |

| 2-Imino-2,3-dihydrothiazoles | Hantzsch Synthesis | 10M HCl | Ethanol | 80 °C, 20 min | 73% | rsc.org |

| Substituted Hantzsch Thiazoles | One-Pot, MCR | Silica Supported Tungstosilicic Acid | Ethanol | Reflux / Ultrasonic | 79-90% | mdpi.comresearchgate.net |

| 2-Aryl-4,5-dihydrothiazoles | Cyclocondensation | Sodium Carbonate | Methanol | Reflux, 12-15 h | 64-89% | mdpi.comnih.gov |

| 2-Arylthiazoles | C-H Arylation | Palladium or Nickel | Various | Varies | N/A | rsc.org |

| Fused Thiazolo-diazaphospholes | Ultrasound-assisted | Triethylamine (Et3N) | N/A | Room Temp, 0.5 h | 62% | nih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Thiazoles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of halogenated thiazoles, these principles are increasingly being applied to create more sustainable and environmentally benign methodologies. researchgate.net

Key green chemistry strategies applicable to thiazole synthesis include:

Use of Green Solvents and Catalysts: Traditional syntheses often rely on volatile and hazardous organic solvents. Green approaches prioritize the use of safer alternatives like water or ethanol, or employ solvent-free conditions. researchgate.netresearchgate.net The use of reusable, heterogeneous catalysts, such as silica-supported tungstosilicic acid, also aligns with green principles by simplifying purification and reducing waste. mdpi.comresearchgate.net

Energy Efficiency: Microwave and ultrasound-assisted syntheses are considered green technologies because they often lead to dramatically shorter reaction times and lower energy consumption compared to conventional heating methods. researchgate.netnih.gov

Mechanochemistry: Solvent-free synthesis through grinding (mechanochemistry) is another eco-friendly technique that has been successfully applied to the preparation of thiazoles, reducing waste and avoiding hazardous solvents entirely. nih.govresearchgate.net

The table below compares conventional synthetic methods with their green alternatives in the context of thiazole synthesis.

| Principle | Conventional Method | Green Alternative | Benefits |

| Solvent | Volatile organic solvents (e.g., DMF, Chloroform) | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced toxicity, environmental impact, and waste. researchgate.netmdpi.com |

| Energy | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Faster reactions, lower energy use, milder conditions. researchgate.netnih.gov |

| Catalyst | Homogeneous catalysts (often metal-based) | Heterogeneous, recyclable catalysts (e.g., solid acids) | Ease of separation, reusability, reduced metal waste. mdpi.com |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions (MCRs) | Increased efficiency, reduced waste, time and cost savings. researchgate.net |

| Reaction Setup | Solution-phase chemistry | Mechanochemistry (grinding) | Eliminates bulk solvents, high efficiency, simple setup. nih.gov |

Advanced Synthetic Routes and Scale-Up Considerations

Moving from laboratory-scale synthesis to industrial-scale production of complex molecules like 4,5-dichloro-2-(2-chlorophenyl)thiazole requires advanced synthetic routes that are safe, efficient, and scalable. A key technology in this area is continuous flow chemistry. nih.govnih.gov

Continuous Flow Synthesis: Unlike traditional batch processing where reactants are mixed in a single vessel, continuous flow synthesis involves pumping reactants through a network of tubes or microreactors. youtube.com This methodology offers significant advantages for scale-up:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment, which drastically reduces the risks associated with hazardous reagents or highly exothermic reactions. nih.govyoutube.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and fewer byproducts. youtube.com

Scalability and Automation: Scaling up production is achieved by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel). The process is also highly amenable to automation, ensuring consistency and reproducibility. nih.gov

The development of a multi-step continuous flow synthesis for 2-(1H-indol-3-yl)thiazole derivatives showcases the power of this approach, generating complex molecules in high yields with reaction times under 15 minutes. nih.gov Similarly, a flow process was developed for the safe preparation of gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole, a key heterocyclic building block. nih.gov These examples demonstrate the potential for applying continuous flow technology to the large-scale synthesis of halogenated thiazoles.

The following table contrasts traditional batch synthesis with continuous flow processing for chemical manufacturing.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes. nih.gov |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Excellent heat transfer and precise temperature control. youtube.com |

| Scalability | Difficult; requires re-optimization and larger, specialized equipment. | Simpler; achieved by extending run time or numbering-up. nih.gov |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Process Footprint | Large reactors and significant plant space required. | Compact, smaller footprint. |

| Multi-step Reactions | Requires isolation and purification of intermediates. | Can be "telescoped" into a single, uninterrupted process. researchgate.net |

Chemical Reactivity and Derivatization of 4,5 Dichloro 2 2 Chlorophenyl Thiazole

Nucleophilic Substitution Reactions on the Thiazole (B1198619) Core

The electron-deficient nature of the thiazole ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, renders the C-4 and C-5 positions susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity at C-4 and C-5 Dichloro Positions

The two chlorine atoms at the C-4 and C-5 positions serve as effective leaving groups for nucleophilic substitution. Research on analogous dihaloheterocyclic systems demonstrates that regioselective substitution is often achievable. For instance, studies on 2,4-dichloroquinazoline (B46505) show a consistent and high regioselectivity for nucleophilic substitution at the C-4 position under various reaction conditions. nih.gov Conversely, work on 4,5-dichloro-3-trichloromethylisothiazole indicates that reactions with heterocyclic amines selectively replace the chlorine atom at the 5-position. nih.gov

For 4,5-dichloro-2-(2-chlorophenyl)thiazole, one position is typically more reactive than the other, allowing for sequential mono- and di-substitution. This differential reactivity can be exploited by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile. Common nucleophiles used in these transformations include amines, alkoxides, and thiolates, leading to the synthesis of diverse 4- and 5-substituted thiazole derivatives. mdpi.comnih.govnih.govmdpi.com The ability to perform these substitutions sequentially provides a powerful tool for building molecular complexity from a common starting material.

Table 1: Representative Conditions for Nucleophilic Substitution on Analogous Dihaloheterocycles This table presents data from analogous systems to illustrate typical reaction conditions, as specific studies on 4,5-Dichloro-2-(2-chlorophenyl)thiazole are not prevalent.

| Heterocycle | Nucleophile | Solvent | Conditions | Position of Substitution | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | Various (e.g., EtOH, DMF) | Varies (e.g., RT to reflux) | C-4 | nih.gov |

| 4,5-Dichloro-isothiazole | Piperidine, Morpholine | DMF | Room Temperature | C-5 | nih.gov |

| 2-Aminothiazole (B372263) Derivatives | Various | Various | Various | C-4 / C-5 | nih.govnih.govmdpi.com |

Mechanistic Studies of Halogen Displacement Reactions

The displacement of chlorine atoms on the thiazole core proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is generally accepted to be a two-step addition-elimination pathway. nih.gov

Addition Step: The nucleophile attacks one of the electron-deficient carbon atoms (C-4 or C-5), breaking the aromaticity of the thiazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the heterocyclic system, with stabilization provided by the electron-withdrawing nitrogen and sulfur atoms.

Elimination Step: The aromaticity of the thiazole ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

The first step, the formation of the Meisenheimer intermediate, is typically the rate-determining step of the reaction. libretexts.org The relative stability of the intermediate formed by attack at C-4 versus C-5 determines the regioselectivity of the reaction.

Electrophilic Aromatic Substitution on the Phenyl Ring

While the thiazole ring itself is deactivated towards electrophilic attack, the pendant 2-chlorophenyl ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such a reaction is dictated by the combined directing effects of the two substituents on the phenyl ring: the chlorine atom and the 4,5-dichlorothiazol-2-yl group.

Chlorine Atom: Halogens are deactivating yet ortho, para-directing substituents. libretexts.org They withdraw electron density through induction but can donate it through resonance, directing incoming electrophiles to the positions ortho and para to themselves.

4,5-Dichlorothiazol-2-yl Group: Heteroaromatic rings like thiazole are generally electron-withdrawing and act as deactivating groups. researchgate.netwikipedia.org This deactivating effect directs incoming electrophiles to the meta position relative to the point of attachment on the phenyl ring.

In 2-(2-chlorophenyl)thiazole (B12301565), these effects are combined. The positions on the phenyl ring are influenced as follows:

Position 6 (ortho to Cl, meta to thiazole): Activated by Cl (ortho), deactivated by thiazole (meta).

Position 4 (para to Cl, meta to thiazole): Activated by Cl (para), deactivated by thiazole (meta).

Position 3 (meta to Cl, ortho to thiazole): Deactivated by Cl (meta), strongly deactivated by thiazole (ortho).

Position 5 (meta to Cl, para to thiazole): Deactivated by Cl (meta), strongly deactivated by thiazole (para).

Metal-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the thiazole ring are excellent handles for metal-catalyzed cross-coupling reactions, providing a robust platform for the introduction of carbon-carbon and carbon-heteroatom bonds. A key advantage is the potential for sequential and site-selective functionalization of the C-4 and C-5 positions.

Suzuki, Sonogashira, Heck, and Stille Coupling Applications for Further Functionalization

Studies on dihalothiazoles and other dihaloazoles have demonstrated that catalyst control can dictate the regioselectivity of cross-coupling reactions. nih.gov By selecting the appropriate palladium catalyst and ligand, it is possible to selectively functionalize one C-X bond over another. Furthermore, differential reactivity of the halogen atoms or control of reaction conditions (e.g., temperature) can enable a stepwise approach, where one position is functionalized first, followed by a second coupling reaction at the remaining position. nih.govtcichemicals.com This allows for the synthesis of unsymmetrically substituted thiazoles.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Functionalization of 4,5-Dichloro-2-(2-chlorophenyl)thiazole

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Product Type | Key Features & References |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with a base (e.g., K₂CO₃, Cs₂CO₃) | Aryl/Vinyl substituted thiazoles | Highly versatile for C(sp²)-C(sp²) bonds. Regioselectivity can be controlled by catalyst or temperature. nih.govnih.govdocumentsdelivered.comorganic-chemistry.orgresearchgate.netresearchgate.net |

| Sonogashira Coupling | Terminal Alkynes | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂) with a Cu(I) co-catalyst (e.g., CuI) and an amine base. | Alkynyl substituted thiazoles | Forms C(sp²)-C(sp) bonds. Can be performed under copper-free conditions. wikipedia.orgbuchler-gmbh.comorganic-chemistry.orglibretexts.orgijnc.ir |

| Heck Reaction | Alkenes | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a base (e.g., Et₃N). | Alkenyl substituted thiazoles | Forms C-C bonds with alkenes, often with high stereoselectivity. nih.govorganic-chemistry.orgresearchgate.netlibretexts.orgmdpi.com |

| Stille Coupling | Organostannanes (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄). May use additives like CuI or LiCl. | Aryl, vinyl, or alkyl substituted thiazoles | Tolerates a wide range of functional groups but uses toxic tin reagents. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgharvard.edu |

This sequential approach allows for the programmed synthesis of diverse di-substituted thiazoles. For example, a Suzuki coupling could be performed selectively at the C-5 position under specific catalyst control, followed by a Sonogashira coupling at the remaining C-4 chloro position, yielding a 4-alkynyl-5-aryl-2-(2-chlorophenyl)thiazole derivative. This modularity is of significant value in medicinal chemistry and materials science for the rapid generation of compound libraries. tcichemicals.com

C-H Bond Activation Strategies for Derivatization

The derivatization of 4,5-Dichloro-2-(2-chlorophenyl)thiazole can be effectively achieved through C-H bond activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. Transition-metal catalysis is central to this approach, enabling the selective functionalization of otherwise inert C-H bonds on the 2-chlorophenyl ring. nih.govresearchgate.net The nitrogen atom of the thiazole ring can act as a directing group, facilitating regioselective activation of the ortho C-H bond on the phenyl ring. researchgate.netnih.gov

Research on similar 2-aryl benzothiazole (B30560) structures has demonstrated that metals such as palladium, rhodium, and ruthenium are highly effective in catalyzing these transformations. nih.govnih.govmdpi.com For instance, palladium-catalyzed C-H arylation allows for the introduction of new aryl groups, creating biaryl structures with potential applications in materials science and medicinal chemistry. nih.govmdpi.com This method is noted for its efficiency and tolerance of various functional groups. nih.gov

The general mechanism for this transformation involves the coordination of the thiazole nitrogen to the metal center, followed by the cleavage of a nearby C-H bond to form a stable cyclometalated intermediate. nih.gov This intermediate can then react with a variety of coupling partners, such as aryl halides, to yield the functionalized product. nih.govnih.gov The choice of catalyst, ligands, and reaction conditions can be tailored to achieve specific synthetic outcomes.

Table 1: Overview of C-H Activation Strategies Applicable to 2-Aryl Thiazoles

| Catalyst System | Coupling Partner | Type of Functionalization | Reference |

|---|---|---|---|

| Palladium (Pd) | Aryl Iodides | Ortho-Arylation | nih.gov |

| Rhodium (Rh) | Iodonium Ylides | Annulation/Cyclization | nih.gov |

| Ruthenium (Ru) | Alkenes | Ortho-Alkenylation | mdpi.com |

Cycloaddition and Condensation Reactions Involving the Thiazole Moiety

The thiazole ring of 4,5-Dichloro-2-(2-chlorophenyl)thiazole presents opportunities for cycloaddition and condensation reactions, enabling the construction of more complex fused-ring systems.

Cycloaddition Reactions: The C4=C5 double bond within the thiazole ring, although substituted with electron-withdrawing chlorine atoms, can potentially participate as a 2π component in cycloaddition reactions. libretexts.orglibretexts.org In Diels-Alder or [4+2] cycloadditions, this bond could act as a dienophile, reacting with a suitable diene to form a six-membered ring. libretexts.org While the electronic nature of the dichlorinated double bond may reduce its reactivity compared to electron-rich alkenes, this can be overcome by using highly reactive dienes or by performing the reaction under high pressure or thermal conditions. libretexts.org Furthermore, the thiazole moiety can be involved in 1,3-dipolar cycloadditions, reacting with dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. libretexts.orgnih.govescholarship.org Such reactions provide a direct route to novel polycyclic heterocyclic scaffolds.

Condensation Reactions: While 4,5-Dichloro-2-(2-chlorophenyl)thiazole lacks active methyl or methylene (B1212753) groups typically required for direct condensation reactions like the Knoevenagel condensation, researchgate.netnih.gov derivatization can introduce the necessary functionality. For instance, substitution of one of the chloro groups with a functional group amenable to condensation opens up numerous synthetic pathways. If a chloro group is replaced by a methyl group, it could then undergo condensation with aldehydes or other carbonyl compounds to form styryl-type derivatives. nih.govrsc.org Similarly, conversion to an amino-thiazole would allow for condensation with dicarbonyl compounds to build new heterocyclic rings. The condensation of 2-aminothiophenols with carbonyl compounds is a well-established method for synthesizing benzothiazoles, highlighting the utility of such functional handles in heterocyclic chemistry. mdpi.com

Functional Group Interconversions on the Thiazole and Phenyl Rings

The three chlorine atoms on 4,5-Dichloro-2-(2-chlorophenyl)thiazole are primary sites for functional group interconversions (FGI), particularly through nucleophilic aromatic substitution (SNAr). ub.eduvanderbilt.edu This allows for the replacement of chlorine with a wide variety of nucleophiles, significantly altering the compound's chemical and physical properties.

The chlorine atoms at the C4 and C5 positions of the electron-deficient thiazole ring are expected to be more susceptible to SNAr than the chlorine on the 2-chlorophenyl ring. This enhanced reactivity is due to the ability of the heteroaromatic ring to stabilize the negative charge of the Meisenheimer complex intermediate. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace these chlorine atoms, providing access to a diverse library of derivatives. researchgate.netnih.gov

The chlorine atom on the phenyl ring is less activated towards SNAr but can be substituted under more forcing conditions or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki and Stille couplings (for C-C bond formation). These methods offer powerful and versatile ways to modify the phenyl ring.

Table 2: Potential Functional Group Interconversions for Chloro Substituents

| Original Group | Reagent/Reaction Type | Product Group | Reference |

|---|---|---|---|

| -Cl (Thiazole) | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | ub.edu |

| -Cl (Thiazole) | Sodium Hydrosulfide (NaSH) | Thiol (-SH) | organic-chemistry.org |

| -Cl (Thiazole/Phenyl) | Ammonia/Amines (Buchwald-Hartwig) | Amino (-NH₂/-NR₂) | organic-chemistry.org |

| -Cl (Thiazole/Phenyl) | Organoboronic Acids (Suzuki Coupling) | Aryl/Alkyl Group (-R) | researchgate.net |

| -Cl (Thiazole/Phenyl) | Sodium Azide (NaN₃) | Azido (-N₃) | vanderbilt.edu |

These interconversions are fundamental for tuning the electronic properties and biological activity of the core structure, enabling the synthesis of targeted molecules for various scientific applications. organic-chemistry.orgorganic-chemistry.orgcompoundchem.com

Computational and Theoretical Investigations of 4,5 Dichloro 2 2 Chlorophenyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5-Dichloro-2-(2-chlorophenyl)thiazole, these methods would elucidate the influence of its specific substitution pattern on its electronic structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. For 4,5-Dichloro-2-(2-chlorophenyl)thiazole, DFT calculations would be employed to find the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. A conformational analysis would also be crucial to identify the lowest energy conformer, which is essential for understanding its interactions in a biological or material context. This analysis would focus on the rotational barrier around the single bond connecting the thiazole (B1198619) and chlorophenyl rings.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Charge Transfer Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For 4,5-Dichloro-2-(2-chlorophenyl)thiazole, the energy of the HOMO would indicate its ability to donate electrons, while the LUMO energy would reflect its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a large gap suggests high stability and low reactivity. This analysis would also shed light on intramolecular charge transfer possibilities.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. The MEP map for 4,5-Dichloro-2-(2-chlorophenyl)thiazole would identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule would interact with other chemical species, highlighting potential sites for electrophilic and nucleophilic attack. The electronegative chlorine and nitrogen atoms are expected to be regions of negative potential, while hydrogen atoms would exhibit positive potential.

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness, Electrophilicity Index)

Global and local reactivity descriptors, derived from conceptual DFT, offer quantitative measures of a molecule's reactivity. For 4,5-Dichloro-2-(2-chlorophenyl)thiazole, descriptors such as chemical hardness and softness would quantify its resistance to changes in its electron distribution. The global electrophilicity index would classify it as a strong or marginal electrophile. Fukui functions would provide more detailed, atom-specific information, identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Theoretical Studies of Solvation Effects and Solvent Interactions

The behavior of a molecule can be significantly influenced by its environment. Theoretical studies of solvation effects for 4,5-Dichloro-2-(2-chlorophenyl)thiazole would involve using continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate its properties in different solvents. These calculations would provide insights into its solubility and the stability of different conformers in solution, which is crucial for predicting its behavior in biological systems or in a reaction medium.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on 4,5-Dichloro-2-(2-chlorophenyl)thiazole were found, the methodologies applied to other thiazole derivatives are well-established.

QSAR models are typically developed using a dataset of thiazole derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometrical descriptors, surface area, volume.

Physicochemical: LogP (lipophilicity), polarizability, molar refractivity.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. Machine learning techniques, including Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are also increasingly employed to develop more complex and predictive QSAR models.

For a hypothetical QSAR study including 4,5-Dichloro-2-(2-chlorophenyl)thiazole, its calculated descriptors would be used to predict its biological activity based on a model developed from a library of related thiazole compounds. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques to ensure its reliability. Such models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogs.

Selection and Calculation of Molecular Descriptors (Electronic, Steric, Hydrophobic)

The initial step in many computational chemistry studies involves the calculation of molecular descriptors. These numerical values are derived from the molecular structure and are used to characterize the physicochemical properties of a compound. For a molecule like 4,5-dichloro-2-(2-chlorophenyl)thiazole, a range of descriptors would typically be calculated to understand its behavior.

Electronic Descriptors: These descriptors provide insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and interaction with biological targets. Commonly calculated electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental quantum chemical parameters that relate to the electron-donating and electron-accepting capabilities of a molecule.

Partial atomic charges: These indicate the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for determining how it fits into a biological receptor's binding site. Examples include:

Molecular weight: The total mass of the molecule.

Molecular volume and surface area: These descriptors provide an indication of the molecule's size.

Principal moments of inertia: These describe the mass distribution within the molecule and give an indication of its shape.

Hydrophobic Descriptors: These descriptors quantify the hydrophobicity or lipophilicity of a molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (partition coefficient): This is the most common hydrophobic descriptor, representing the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water.

While the methodologies for calculating these descriptors are well-established, specific calculated values for 4,5-dichloro-2-(2-chlorophenyl)thiazole are not available in the reviewed literature.

Statistical Modeling Techniques in QSAR (e.g., Principal Component Analysis, Discriminant Function Analysis, Regression Analysis)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by applying statistical modeling techniques to a dataset of compounds for which both molecular descriptors and biological activity data are known.

Principal Component Analysis (PCA): PCA is an unsupervised learning technique often used in the initial stages of QSAR analysis to reduce the dimensionality of the data. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, making it easier to visualize trends and identify outliers in the data.

Discriminant Function Analysis (DFA): DFA is a supervised classification method used when the biological activity is categorical (e.g., active vs. inactive). It finds a linear combination of descriptors that best separates the different classes of compounds.

Regression Analysis: When biological activity is expressed as a continuous variable (e.g., IC50 values), regression analysis is used to build a predictive model.

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable for datasets where the number of descriptors is large or when there is multicollinearity among the descriptors.

A QSAR study on a series of thiazole derivatives would involve these statistical methods to build a model predicting their biological activity. imist.manih.govnih.gov However, no such studies specifically including or focusing on 4,5-dichloro-2-(2-chlorophenyl)thiazole have been identified.

Molecular Modeling and Docking Studies: Theoretical Aspects of Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this typically involves docking a small molecule ligand, such as 4,5-dichloro-2-(2-chlorophenyl)thiazole, into the binding site of a target protein.

The process involves:

Preparation of the ligand and receptor: This includes generating 3D structures, assigning correct protonation states, and adding charges.

Docking algorithm: A search algorithm explores different possible conformations and orientations of the ligand within the receptor's binding site.

Scoring function: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.

Successful docking studies can provide valuable insights into the key intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: These are strong, directional interactions between a hydrogen bond donor and an acceptor.

Hydrophobic interactions: These occur between nonpolar regions of the ligand and the receptor.

Pi-pi stacking: This involves attractive, noncovalent interactions between aromatic rings.

While molecular docking has been applied to various thiazole-containing compounds to explore their binding modes with different biological targets, specific docking studies for 4,5-dichloro-2-(2-chlorophenyl)thiazole are not documented in the available scientific literature. mdpi.combohrium.commdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like 4,5-dichloro-2-(2-chlorophenyl)thiazole, MD simulations can provide detailed information about its conformational landscape and stability.

In a typical MD simulation:

An initial set of positions and velocities is assigned to the atoms in the system.

The forces on the atoms are calculated using a force field.

Newton's equations of motion are solved numerically to propagate the system forward in time by a small time step.

By analyzing the trajectory of the simulation, one can:

Explore the conformational space: Identify the most stable and low-energy conformations of the molecule.

Assess conformational stability: Understand how the molecule's shape fluctuates over time.

Study interactions with the environment: Simulate the behavior of the molecule in different solvents or in complex with a biological target to assess the stability of the interaction. nih.govnih.govmdpi.com

MD simulations of ligand-protein complexes obtained from docking can further validate the binding mode and provide a more dynamic picture of the interactions. Despite the utility of this technique, no MD simulation studies specifically investigating 4,5-dichloro-2-(2-chlorophenyl)thiazole have been found in the scientific literature.

Spectroscopic Data for 4,5-Dichloro-2-(2-chlorophenyl)thiazole Not Available in Publicly Accessible Scientific Literature

A thorough and systematic search for experimental spectroscopic data for the chemical compound 4,5-dichloro-2-(2-chlorophenyl)thiazole has concluded that the specific Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) data required for a detailed structural elucidation article are not available in the public domain.

Despite extensive searches of chemical databases and the scientific literature, no published studies containing the specific spectroscopic characterization of 4,5-dichloro-2-(2-chlorophenyl)thiazole could be located. While data for structurally related thiazole derivatives are available, these are not suitable for the specific analysis of the target compound due to the significant influence of the substitution pattern on spectroscopic properties.

The requested article, which was to be structured around a detailed analysis of the vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry of 4,5-dichloro-2-(2-chlorophenyl)thiazole, cannot be generated with the required scientific accuracy and detail. The generation of such an article would necessitate access to specific experimental data that does not appear to have been published or made publicly available.

Therefore, the sections and subsections of the proposed article, including:

Spectroscopic Characterization for Structural Elucidation of 4,5 Dichloro 2 2 Chlorophenyl Thiazole

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

cannot be completed as per the instructions. The creation of scientifically accurate data tables and a detailed discussion of research findings is contingent on the availability of this foundational data. Without it, any attempt to write the article would be speculative and would not meet the required standards of scientific rigor.

Based on a comprehensive search of available scientific literature, detailed experimental and theoretical spectroscopic data specifically for the compound 4,5-Dichloro-2-(2-chlorophenyl)thiazole is not publicly available. Therefore, the requested article focusing on the Ultraviolet-Visible (UV-Vis) Spectroscopy, X-Ray Crystallography, and the integration of experimental and theoretical spectroscopic data for this specific molecule cannot be generated at this time.

While research exists for structurally similar compounds, such as other substituted thiazole (B1198619) derivatives, the strict requirement to focus solely on 4,5-Dichloro-2-(2-chlorophenyl)thiazole prevents the inclusion of data from these related molecules. Scientific accuracy demands that the analysis be specific to the compound , as even minor structural changes can significantly alter spectroscopic properties.

Further research or de novo synthesis and characterization of 4,5-Dichloro-2-(2-chlorophenyl)thiazole would be required to produce the data necessary to fulfill the detailed outline provided in the user's request.

Advanced Applications in Organic Synthesis and Chemical Materials Science

4,5-Dichloro-2-(2-chlorophenyl)thiazole as a Versatile Synthetic Building Block

The synthetic utility of 4,5-Dichloro-2-(2-chlorophenyl)thiazole lies in the reactivity of its two chlorine atoms attached to the thiazole (B1198619) core. These halogens can be selectively replaced through nucleophilic aromatic substitution (SNAr) reactions, opening pathways to a diverse range of functionalized thiazole derivatives. youtube.comyoutube.comnih.gov The chlorine atom at the 5-position of the thiazole ring is generally more susceptible to nucleophilic attack than the one at the 4-position, a reactivity pattern observed in similar dichlorinated isothiazole (B42339) systems. researchgate.net This regioselectivity allows for controlled, stepwise functionalization.

A variety of nucleophiles can be employed to displace the chloro groups, transforming the parent compound into valuable intermediates. For instance, reactions with amines (primary or secondary), alkoxides, or thiols can introduce new functionalities onto the thiazole core. researchgate.net This versatility makes 4,5-Dichloro-2-(2-chlorophenyl)thiazole a strategic starting material for creating libraries of substituted thiazoles for further development.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile Type | Example Reagent | Potential Product Structure |

|---|---|---|

| Primary/Secondary Amine | Morpholine | 4-Chloro-5-morpholino-2-(2-chlorophenyl)thiazole |

| Thiol | Sodium thiophenoxide | 4-Chloro-2-(2-chlorophenyl)-5-(phenylthio)thiazole |

Utilization in the Synthesis of Complex Heterocyclic Systems

The true potential of 4,5-Dichloro-2-(2-chlorophenyl)thiazole as a building block is realized in its application for constructing fused, complex heterocyclic systems. Thiazolo-fused pyridines and pyrimidines are scaffolds of significant interest due to their biological activities. dmed.org.uanih.govnih.gov By leveraging the reactivity of the dichloro-substituents, this compound can serve as a key precursor to such structures.

A plausible synthetic strategy involves a two-step process. First, a selective nucleophilic substitution is performed with a bifunctional nucleophile. For example, reaction with an amino alcohol or an amino thiol would yield an intermediate where the amino group has displaced one of the chlorine atoms. This intermediate is then primed for a subsequent intramolecular cyclization reaction, where the second functional group (e.g., hydroxyl or thiol) attacks the remaining chloro-substituted carbon, leading to the formation of a new fused ring. This approach enables the synthesis of diverse bicyclic systems, such as thiazolo[4,5-b]pyridines or thiazolo[4,5-d]pyrimidines, which are otherwise accessed through different synthetic routes. nih.govbeilstein-journals.orgresearchgate.netmdpi.comresearchgate.net

Table 2: Hypothetical Synthesis of Fused Heterocyclic Systems

| Bifunctional Reagent | Intermediate | Fused Heterocycle Product |

|---|---|---|

| 2-Aminoethanol | 2-((4-Chloro-2-(2-chlorophenyl)thiazol-5-yl)amino)ethan-1-ol | Dihydrothiazolo[4,5-b] nih.govderpharmachemica.comoxazine derivative |

| o-Aminothiophenol | 4-Chloro-N-(2-mercaptophenyl)-2-(2-chlorophenyl)thiazol-5-amine | Thiazolo[5,4-b] nih.govderpharmachemica.combenzothiazine derivative |

Role as a Precursor for Novel Synthetic Reagents or Catalysts

Although not specifically reported, the structure of 4,5-Dichloro-2-(2-chlorophenyl)thiazole allows for its conceptual transformation into novel reagents or ligands for catalysis. The reactive chlorine atoms provide handles for introducing functionalities capable of coordinating with metal centers.

For example, substitution of the chlorine atoms with moieties containing phosphorus, nitrogen, or sulfur donor atoms could yield unique multidentate ligands. The synthesis of a thiazole-based phosphine (B1218219) ligand, for instance, could be envisioned by reacting the dichlorothiazole with a diphenylphosphine (B32561) nucleophile. The resulting ligand, featuring a thiazole core, could then be complexed with transition metals like palladium or rhodium. Such catalysts could exhibit novel reactivity or selectivity in cross-coupling reactions or asymmetric synthesis, driven by the specific electronic and steric environment provided by the 2-(2-chlorophenyl)thiazole (B12301565) scaffold. This represents an unexplored but promising area for future research. nih.gov

Exploration of Nonlinear Optical (NLO) Properties of Halogenated Thiazoles

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics. researchgate.netnih.gov Key features for NLO activity include an extended π-conjugated system and the presence of electron-donating and electron-withdrawing groups, which create a molecular dipole that can be easily polarized (a "push-pull" system). Thiazole-containing compounds are known to be promising NLO chromophores. ibm.comdocumentsdelivered.com

Table 3: Structural Comparison for NLO Application

| Compound | Structural Features | Potential NLO Activity |

|---|---|---|

| 4,5-Dichloro-2-(2-chlorophenyl)thiazole (Parent) | π-system with multiple electron-withdrawing groups (Cl). | Modest third-order NLO properties. |

Future Directions and Emerging Research Avenues for 4,5 Dichloro 2 2 Chlorophenyl Thiazole Research

Development of Chemo- and Regioselective Synthetic Pathways

The precise control of substituent placement on the thiazole (B1198619) ring is paramount for modulating the bioactivity and physicochemical properties of 4,5-Dichloro-2-(2-chlorophenyl)thiazole. Current synthetic routes, while effective, may present challenges in achieving high yields and specific isomeric products. Future research will likely prioritize the development of more sophisticated synthetic methodologies that offer enhanced chemo- and regioselectivity.

Key areas of focus will include:

Novel Catalyst Systems: The exploration of new metal-based or organocatalysts could facilitate more controlled and efficient C-H activation, cross-coupling, and cyclization reactions, which are fundamental to thiazole synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages such as improved reaction control, enhanced safety, and scalability. Applying this technology to the synthesis of dichlorinated thiazole derivatives could lead to higher purity and yields.

Base-Controlled Methodologies: The use of different bases to direct the outcome of a reaction towards a specific isomer is a promising strategy. Tunable, base-controlled synthesis can provide access to specific regioisomers that are difficult to obtain through traditional methods. rsc.org

These advancements will be critical for producing 4,5-Dichloro-2-(2-chlorophenyl)thiazole and novel analogs with high precision, enabling a more systematic investigation of their biological properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.gov For 4,5-Dichloro-2-(2-chlorophenyl)thiazole, these computational tools offer a powerful approach to navigate the vast chemical space and identify derivatives with enhanced potency and desirable properties.

Emerging research avenues in this domain include:

Predictive Modeling: The development of robust Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel thiazole derivatives based on their structural features. nih.gov ML algorithms, such as support vector machines and neural networks, can be trained on existing data to forecast the efficacy and potential targets of new analogs. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. xjtlu.edu.cn By providing the model with desired parameters (e.g., target affinity, solubility), it can generate novel thiazole-based structures, including variations of 4,5-Dichloro-2-(2-chlorophenyl)thiazole, that have a high probability of success. acm.org

ADMET Prediction: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. This in silico screening helps to prioritize candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

The integration of AI and ML will significantly reduce the time and cost associated with traditional drug discovery, enabling a more rapid and targeted exploration of the therapeutic potential of 4,5-Dichloro-2-(2-chlorophenyl)thiazole derivatives. nih.gov

| Computational Approach | Application in Thiazole Research | Potential Benefit |

| Machine Learning (ML) | Develop QSAR models to predict bioactivity. researchgate.net | Rapidly screen virtual libraries and prioritize compounds for synthesis. |

| Deep Learning | Generate novel molecular structures with desired properties. acm.org | Discover new and patentable chemical entities with improved efficacy. |

| Predictive Algorithms | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Reduce attrition rates by identifying compounds with poor pharmacokinetics early. |

Exploration of Advanced Spectroscopic Techniques for Fine Structural Details

A comprehensive understanding of the three-dimensional structure of 4,5-Dichloro-2-(2-chlorophenyl)thiazole and its derivatives is essential for elucidating its mechanism of action and designing more effective analogs. While standard techniques like NMR and FT-IR are routinely used, advanced spectroscopic and analytical methods can provide deeper insights into subtle structural features. nih.govlookchem.com

Future research will benefit from the application of:

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Such detailed structural information is invaluable for computational modeling and understanding receptor binding.

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are powerful for confirming the connectivity of complex molecules and can be crucial for verifying the regiochemistry of newly synthesized derivatives. mdpi.com

Computational Spectroscopy: Combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), can aid in the interpretation of spectroscopic results. researchgate.net DFT can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions, providing a powerful tool for structural validation. researchgate.net

Synchrotron-Based Techniques: Methods like X-ray Absorption Near Edge Structure (XANES) can offer detailed information about the electronic properties and local atomic environment of the atoms within the molecule. arxiv.org

These advanced methods will enable a more precise characterization of 4,5-Dichloro-2-(2-chlorophenyl)thiazole, facilitating a clearer understanding of the structure-property relationships that govern its activity.

| Technique | Information Gained | Relevance to Research |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular interactions. researchgate.net | Validates synthesis and informs molecular docking studies. |

| 2D-NMR Spectroscopy | Detailed atomic connectivity and spatial relationships. mdpi.com | Confirms the exact isomer and conformation of the molecule. |

| Density Functional Theory (DFT) | Theoretical prediction of spectroscopic and electronic properties. researchgate.net | Complements experimental data for robust structural elucidation. |

| XANES Synchrotron Analysis | Electronic structure and local atomic environment. arxiv.org | Provides insight into the molecule's thermal and electronic properties. |

Q & A

Basic: What are optimized synthetic routes for 4,5-Dichloro-2-(2-chlorophenyl)thiazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of thiazole derivatives often involves cyclization or condensation reactions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields triazole derivatives (65% yield), with crystallization in water-ethanol . Similarly, thiazole formation can be achieved via refluxing substituted benzaldehyde with amino-triazole intermediates in ethanol with glacial acetic acid as a catalyst . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents like DMSO enhance reactivity but require careful temperature control.

- Catalyst : Acidic conditions (e.g., glacial acetic acid) facilitate imine or hydrazone formation.

- Reaction time : Prolonged reflux (e.g., 18 hours) improves cyclization efficiency but may degrade heat-sensitive intermediates .

Basic: How can researchers characterize 4,5-Dichloro-2-(2-chlorophenyl)thiazole using spectroscopic and analytical techniques?

Methodological Answer:

- NMR : The thiazole proton typically appears as a singlet near δ 6.92–8.29 ppm in NMR, while aromatic protons show multiplet patterns .

- IR : Stretching vibrations for N-H (3206 cm) and C-H (3065 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286 for CHClNS) validate molecular weight .

- Elemental Analysis : Percent composition (e.g., C: 62.82%, H: 3.87%) ensures purity .

Advanced: How do density functional theory (DFT) calculations aid in understanding the electronic properties of 4,5-Dichloro-2-(2-chlorophenyl)thiazole?

Methodological Answer:

DFT studies predict molecular geometry, charge distribution, and reactivity. For example:

- HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., thiazole ring) as potential sites for electrophilic attack .

- Optimized Structures : Single-crystal X-ray data (mean C–C bond length: 0.004 Å, R factor: 0.053) validate computational models .

- Spectroscopic Correlation : Calculated IR/NMR shifts align with experimental data to resolve ambiguities in tautomeric forms .

Advanced: How can researchers resolve contradictions in spectroscopic data for thiazole derivatives?

Methodological Answer:

Discrepancies in spectral data (e.g., unexpected NMR splitting) may arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium between thione/thiol forms .

- Solvent Effects : Compare spectra in polar (DMSO-d) vs. nonpolar (CDCl) solvents to assess hydrogen bonding .

- Crystallography : Single-crystal X-ray structures (e.g., Acta Crystallographica data ) provide definitive bond connectivity.

Basic: What safety protocols are critical when handling 4,5-Dichloro-2-(2-chlorophenyl)thiazole?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of irritants (hazard rating: 2/4) .

- Spill Management : Evacuate the area, eliminate ignition sources, and use absorbents (e.g., vermiculite) for containment .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and reducing agents (e.g., lithium hydrides) .

Advanced: How can in vitro biological activity assays be designed for thiazole derivatives?

Methodological Answer:

- Antimicrobial Testing : Use broth microdilution (e.g., against S. aureus or C. albicans) with MIC values reported in µg/mL .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines to assess IC and selectivity indices .

- Structure-Activity Relationships (SAR) : Compare halogen substitution patterns (e.g., 2-chlorophenyl vs. 4-chlorophenyl) to correlate electronic effects with potency .

Advanced: What strategies optimize solvent selection for thiazole synthesis to minimize byproducts?

Methodological Answer:

- Polar Solvents : DMSO enhances solubility of polar intermediates but may cause oxidation; monitor with TLC .

- Eco-Friendly Options : Ethanol/water mixtures reduce toxicity and improve crystallization efficiency (65% yield ).

- Reactive Solvents : 1,2-Dichloroethane facilitates POCl-mediated reactions but requires strict moisture control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.